molecular formula C17H17N5O2 B2837160 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1797628-97-7

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2837160
CAS No.: 1797628-97-7
M. Wt: 323.356
InChI Key: VKMVMTAOVONCQC-UHFFFAOYSA-N
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Description

Structure and Properties: This compound features a hybrid scaffold combining a pyrano[4,3-c]pyrazole core with a quinoxaline-2-carboxamide moiety. The methyl substituent at the 1-position of the pyrano-pyrazole ring likely enhances metabolic stability by reducing oxidative susceptibility.

Potential Applications: Quinoxaline derivatives are widely studied for kinase inhibition, antimicrobial activity, and anticancer properties.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-16-6-7-24-10-11(16)14(21-22)8-19-17(23)15-9-18-12-4-2-3-5-13(12)20-15/h2-5,9H,6-8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMVMTAOVONCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multicomponent reactions (MCRs). These reactions are favored for their efficiency, atom economy, and green chemistry principles. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis protocols, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Differences

The compound SC19-0703 (N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}-N'-methylurea) is a close analog . Below is a detailed comparison:

Parameter Target Compound SC19-0703
Core Structure Pyrano[4,3-c]pyrazole with quinoxaline-2-carboxamide Pyrano[4,3-c]pyrazole with piperidine-linked urea
Substituents - 1-Methyl on pyrano-pyrazole
- Quinoxaline-2-carboxamide
- 1-Ethyl on pyrano-pyrazole
- Piperidin-4-yl-N-methylurea
Molecular Weight ~340–350 g/mol (estimated) 321.42 g/mol
Hydrogen-Bond Capacity High (amide NH and carbonyl, quinoxaline N atoms) Moderate (urea NH groups, piperidine N)
Lipophilicity (LogP) Predicted to be moderate (quinoxaline’s aromaticity vs. pyrano-pyrazole hydrophobicity) Likely higher due to ethyl group and piperidine

Pharmacokinetic and Functional Insights

Metabolic Stability: The 1-methyl group in the target compound may confer better metabolic stability compared to SC19-0703’s 1-ethyl group, which could increase susceptibility to cytochrome P450 oxidation . The quinoxaline-carboxamide moiety may enhance aqueous solubility relative to SC19-0703’s urea-piperidine system.

Target Affinity: Quinoxaline derivatives often exhibit strong binding to ATP pockets in kinases due to their planar aromatic structure. In contrast, SC19-0703’s urea-piperidine motif may favor interactions with G-protein-coupled receptors (GPCRs) or proteases.

Biological Activity: No direct activity data are available for the target compound.

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities. Quinoxaline derivatives have been studied for their diverse pharmacological properties, including antitumoral, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a quinoxaline moiety and a tetrahydropyrano-pyrazole component. Its molecular formula is C14H16N4O2, with a molecular weight of approximately 272.31 g/mol. The structure can be represented as follows:

N 1 methyl 1 4 6 7 tetrahydropyrano 4 3 c pyrazol 3 yl methyl quinoxaline 2 carboxamide\text{N 1 methyl 1 4 6 7 tetrahydropyrano 4 3 c pyrazol 3 yl methyl quinoxaline 2 carboxamide}

Biological Activity Overview

Research indicates that quinoxaline derivatives possess various biological activities:

  • Antitumor Activity : Quinoxaline derivatives have shown promise in inhibiting tumor growth through various mechanisms including the induction of apoptosis and inhibition of angiogenesis. For instance, compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Antibacterial Properties : Studies have documented the antibacterial efficacy of quinoxaline derivatives against various pathogens. The mechanism often involves oxidative stress induction in bacterial cells leading to cell death .
  • Anti-inflammatory Effects : Compounds in this class have exhibited anti-inflammatory properties by modulating inflammatory cytokines and pathways .

The mechanisms by which this compound exerts its biological effects may include:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in tumor progression or bacterial metabolism.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in target organisms .

Case Studies

Several studies highlight the biological activity of quinoxaline derivatives:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The results indicated that certain substitutions on the quinoxaline ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Research focused on the antibacterial properties of quinoxaline derivatives revealed that modifications at specific positions on the quinoxaline ring improved activity against resistant strains of bacteria .

Data Table: Biological Activities of Quinoxaline Derivatives

Activity TypeCompoundCell Line/PathogenIC50 (μM)Reference
AntitumorN-(methyl)quinoxalineMCF-75.0
AntibacterialQuinoxaline derivativeE. coli10.0
Anti-inflammatoryQuinoxaline derivativeRAW 264.715.0

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